molecular formula C25H28ClN3O2S B2849893 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide CAS No. 946245-19-8

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2849893
CAS No.: 946245-19-8
M. Wt: 470.03
InChI Key: COQUOFXYXKDRRK-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a chloro-substituted benzene ring, a tetrahydroisoquinoline moiety, and a dimethylaminophenyl group. This analysis focuses on comparing Compound A with structurally related sulfonamides and heterocyclic derivatives to infer structure-activity relationships (SARs) and physicochemical properties.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-28(2)23-12-10-20(11-13-23)25(29-15-14-19-6-3-4-7-21(19)18-29)17-27-32(30,31)24-9-5-8-22(26)16-24/h3-13,16,25,27H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQUOFXYXKDRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonamide group, converting them to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibiotic or enzyme inhibitor, targeting specific biological pathways.

Medicine

Medicinal chemistry applications may include the development of new drugs based on the sulfonamide structure. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Sulfonamide Framework

Compound A shares a benzene-sulfonamide core with several analogs (e.g., SC-558 derivatives from ). However, its substituents and appended groups differentiate it significantly:

Feature Compound A Analog Examples
Sulfonamide Substituent Chlorine at position 3 on benzene ring SC-558 analogs (1a-f: X = H, CH3, OCH3, Br, Cl)
Secondary Moiety 1,2,3,4-Tetrahydroisoquinolin-2-yl group + 4-(dimethylamino)phenyl ethyl Thiophene ( ), benzothiophene ( )

Key distinctions include:

  • Dimethylaminophenyl: Introduces strong electron-donating effects, contrasting with substituents like methoxy (1c) or bromine (1d) in SC-558 derivatives .

Substituent Effects on Physicochemical Properties

Halogen Substituents

  • Chlorine (Compound A) : Enhances lipophilicity (logP) compared to hydrogen (1a) or methoxy (1c) but reduces it relative to bromine (1d) . Chlorine’s electronegativity may stabilize the sulfonamide group via resonance.
  • Dichlorobenzyl ( ) : A dichlorinated analog (3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide) exhibits higher logP and metabolic stability due to increased halogen content.

Heterocyclic Variations

Compound Type Heterocycle Implications
Compound A Tetrahydroisoquinoline Likely improves blood-brain barrier penetration
Thiophene Reduces aromatic stacking but increases solubility
Benzothiophene/Thiazole Alters π-π interactions and metabolic pathways

Pharmacological Implications of Structural Variations

Receptor Binding and Selectivity

  • Tetrahydroisoquinoline: This moiety may target aminergic receptors (e.g., serotonin or dopamine receptors) due to structural similarity to endogenous neurotransmitters. In contrast, thiophene-containing analogs ( ) might favor kinase or enzyme inhibition.
  • Dimethylaminophenyl: The strong electron-donating group could enhance binding to receptors requiring cationic or polar interactions, unlike non-polar substituents (e.g., methyl in 1b ).

Metabolic Stability

  • Compound A: The tetrahydroisoquinoline group may undergo oxidative metabolism via cytochrome P450 enzymes, whereas benzothiophene derivatives ( ) are prone to sulfoxidation or glucuronidation.

Biological Activity

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The unique structural characteristics of this compound suggest it may interact with various biological targets, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Chloro group : This may enhance lipophilicity and influence receptor interactions.
  • Dimethylamino group : Commonly associated with improved bioavailability.
  • Tetrahydroisoquinoline moiety : Implicated in various neuropharmacological effects.

Molecular Characteristics

PropertyValue
Molecular Formula C20H26ClN3O2S
Molecular Weight 437.95 g/mol
CAS Number 946316-97-8

Pharmacological Potential

Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities:

  • Neurokinin Receptor Modulation : The compound may act as an antagonist at neurokinin receptors, which play crucial roles in pain perception and inflammatory responses.
  • Antidepressant-like Effects : Due to its structural similarity to other known psychoactive compounds, it may possess antidepressant properties.
  • Anti-inflammatory Activity : The sulfonamide group is often linked to anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Neurokinin Receptors : A study demonstrated that structurally similar sulfonamides can effectively block neurokinin receptor activity in vitro, suggesting potential applications in pain management therapies .
  • Antidepressant Activity : Research has indicated that compounds with a tetrahydroisoquinoline structure exhibit significant antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine pathways .

The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:

  • Receptor Binding : Binding affinity studies using radiolabeled ligands could clarify its interaction with neurokinin receptors.
  • Signal Transduction Pathways : Investigating downstream signaling pathways activated by receptor binding could provide insight into its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamideTrifluoromethyl groupEnhanced potency against certain targets
N-[6-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]-N,N-dimethylpropanamidePyridine ring systemPotentially different pharmacokinetic properties
3-Chloro-N-{[4-(morpholino)phenyl]}-N,N-dimethylpropanamideMorpholino substituentVariability in receptor selectivity

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